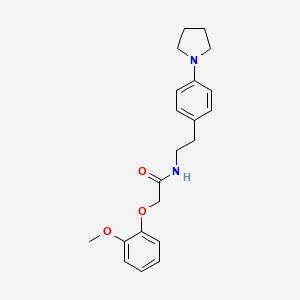

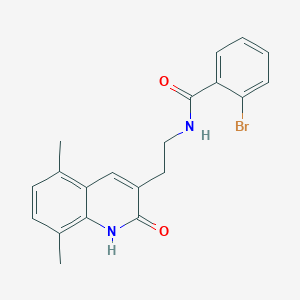

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure was found to be monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has shown the synthesis of novel derivatives related to the structural class of N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, demonstrating significant antimicrobial activity. A study by Ghorab et al. (2017) synthesized a series of compounds displaying potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. These compounds were found to exhibit higher activity compared to reference drugs, with MIC values ranging from 3.9–31.3 μg/mL, indicating their potential as effective antimicrobial agents (Ghorab et al., 2017).

Sensing and Capture of Picric Acid

In another study, Vishnoi et al. (2015) developed a fluorescent chemo-sensor based on modifications of the structural framework related to this compound for the selective sensing and capture of picric acid, a potent explosive. This chemo-sensor showed remarkable fluorescence quenching in the presence of picric acid, with a detection limit of 1.5 ppm. The selectivity was attributed to the formation of hydrogen-bonded clusters, π–π interactions, and electrostatic interactions between the sensor and picric acid, demonstrating the compound's potential application in environmental monitoring and safety (Vishnoi et al., 2015).

Enzymatic Substrate Synthesis

A notable application in enzymatic research was highlighted by Brunel et al. (2005), who utilized a compound structurally similar to this compound for the synthesis of Fa-Met, an important enzymatic substrate. Through an efficient peptide coupling method, they achieved high chemical yields of up to 90%, demonstrating the versatility of these compounds in synthesizing complex biological molecules that are critical for biochemical and pharmaceutical research (Brunel et al., 2005).

Photophysical Behavior and Charge Transfer

The study of photophysical behavior and charge transfer mechanisms also utilizes derivatives of this compound. Chakraborty et al. (2006) explored the intramolecular charge transfer (ICT) reactions in a donor–acceptor system, highlighting the compound's potential for understanding fundamental processes in photochemistry and developing advanced materials for optoelectronic applications (Chakraborty et al., 2006).

Antioxidant Enzyme Upregulation

In the context of neurodegenerative diseases, Ramos et al. (2016) reported the upregulation of antioxidant enzymes by a multitarget directed propargylamine, ASS234, structurally related to this compound. This compound showed potential in treating Alzheimer's disease by simultaneously acting as an inhibitor of human acetylcholinesterase/butyrylcholinesterase and monoamine oxidase A/B, inhibiting β-amyloid aggregation, and reducing β-amyloid-mediated toxicity. Furthermore, ASS234 induced gene expression of various antioxidant enzymes in neuroprotective pathways, highlighting its therapeutic potential (Ramos et al., 2016).

Propriétés

IUPAC Name |

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c27-22(24-14-11-19-7-3-1-4-8-19)23(28)25-17-20-12-15-26(16-13-20)18-21-9-5-2-6-10-21/h1-10,20H,11-18H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDJPLXNAXJIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)

![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)

![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)

![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)

![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)

![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)